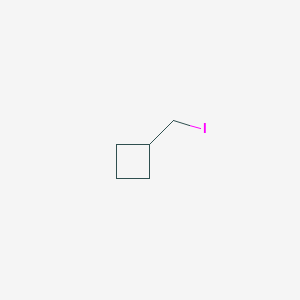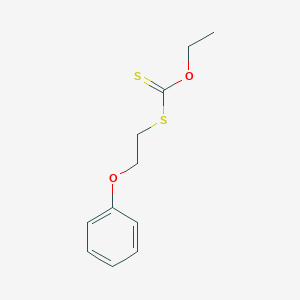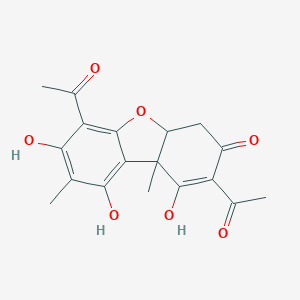
2,6-Diacetyl-1,7,9-trihydroxy-8,9b-dimethyl-4,4a-dihydrodibenzofuran-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Diacetyl-1,7,9-trihydroxy-8,9b-dimethyl-4,4a-dihydrodibenzofuran-3-one, also known as rottlerin, is a natural compound extracted from the plant Mallotus philippensis. It has been extensively studied for its potential applications in various fields of science, including biochemistry, pharmacology, and medicine. Rottlerin is a promising compound due to its unique chemical structure and diverse biological activities.
Mécanisme D'action
Rottlerin exerts its biological effects through various mechanisms of action. It has been shown to inhibit the activity of various enzymes, such as protein kinase C and mitochondrial permeability transition pore, which are involved in cell signaling and apoptosis. Rottlerin has also been shown to modulate the activity of various transcription factors, such as NF-κB and AP-1, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
Rottlerin has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of various pro-inflammatory cytokines, such as TNF-α and IL-6. Rottlerin has also been shown to exhibit antioxidant effects by scavenging free radicals and reducing oxidative stress. Additionally, 2,6-Diacetyl-1,7,9-trihydroxy-8,9b-dimethyl-4,4a-dihydrodibenzofuran-3-one has been shown to exhibit anticancer effects by inducing apoptosis and inhibiting cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
Rottlerin has several advantages for lab experiments. It is a natural compound that can be easily extracted from plant sources, making it readily available for research purposes. Rottlerin also exhibits a wide range of biological activities, making it a versatile compound for studying various biological processes. However, 2,6-Diacetyl-1,7,9-trihydroxy-8,9b-dimethyl-4,4a-dihydrodibenzofuran-3-one also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in aqueous solutions. Additionally, this compound can exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2,6-Diacetyl-1,7,9-trihydroxy-8,9b-dimethyl-4,4a-dihydrodibenzofuran-3-one. One potential direction is to further investigate its potential applications in the treatment of various diseases, such as cancer and neurodegenerative diseases. Another potential direction is to study the mechanisms of action of this compound in more detail, in order to better understand its biological effects. Additionally, future research could focus on developing new synthetic analogs of this compound with improved pharmacokinetic properties and reduced cytotoxicity.
Méthodes De Synthèse
The synthesis of 2,6-Diacetyl-1,7,9-trihydroxy-8,9b-dimethyl-4,4a-dihydrodibenzofuran-3-one involves several steps, including the extraction of the compound from the plant source and subsequent purification. The extraction process involves the use of organic solvents, such as methanol or ethanol, to extract the compound from the plant material. The extracted material is then subjected to various purification techniques, such as chromatography, to obtain pure this compound.
Applications De Recherche Scientifique
Rottlerin has been extensively studied for its potential applications in various fields of science, including biochemistry, pharmacology, and medicine. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Rottlerin has also been studied for its potential applications in the treatment of various diseases, such as diabetes, Alzheimer's disease, and cardiovascular diseases.
Propriétés
Numéro CAS |
18058-88-3 |
|---|---|
Formule moléculaire |
C18H18O7 |
Poids moléculaire |
346.3 g/mol |
Nom IUPAC |
2,6-diacetyl-1,7,9-trihydroxy-8,9b-dimethyl-4,4a-dihydrodibenzofuran-3-one |
InChI |
InChI=1S/C18H18O7/c1-6-14(22)12(8(3)20)16-13(15(6)23)18(4)10(25-16)5-9(21)11(7(2)19)17(18)24/h10,22-24H,5H2,1-4H3 |
Clé InChI |
ZRBYOSNUIRNFFL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C2C(=C1O)C3(C(O2)CC(=O)C(=C3O)C(=O)C)C)C(=O)C)O |
SMILES canonique |
CC1=C(C(=C2C(=C1O)C3(C(O2)CC(=O)C(=C3O)C(=O)C)C)C(=O)C)O |
Autres numéros CAS |
21402-57-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




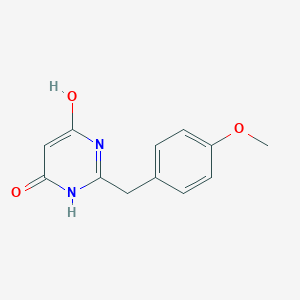

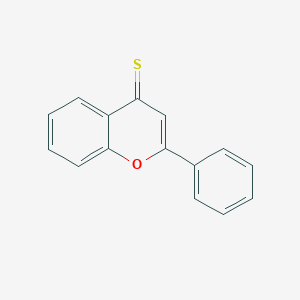



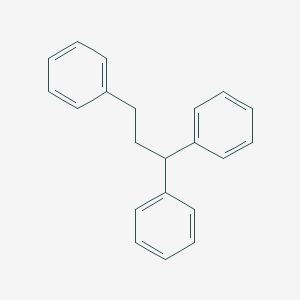
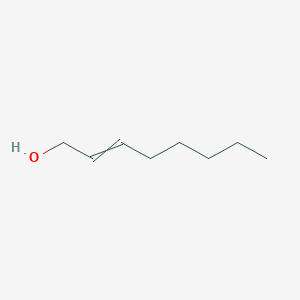
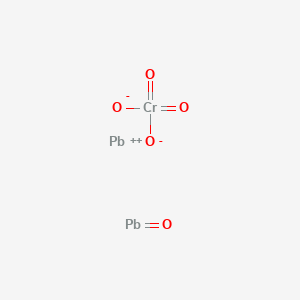
![N-[(Z)-[(E)-but-2-enylidene]amino]propan-2-amine](/img/structure/B96551.png)
